1-(Propan-2-yl)-5-(trifluoromethyl)-1H-1,2,3-triazol-4-amine
Description
Properties
Molecular Formula |
C6H9F3N4 |
|---|---|
Molecular Weight |
194.16 g/mol |
IUPAC Name |
1-propan-2-yl-5-(trifluoromethyl)triazol-4-amine |
InChI |
InChI=1S/C6H9F3N4/c1-3(2)13-4(6(7,8)9)5(10)11-12-13/h3H,10H2,1-2H3 |
InChI Key |
WISGNVFUTNMLPG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C(=C(N=N1)N)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Huisgen Cycloaddition (Click Chemistry)
The Huisgen 1,3-dipolar cycloaddition between azides and alkynes is a cornerstone method for synthesizing 1,2,3-triazoles. For this compound, the reaction involves:
- Azide precursor : 1-Azido-2-propanamine or a derivative.
- Alkyne precursor : A trifluoromethyl-substituted alkyne (e.g., 3,3,3-trifluoropropyne).
- Catalyst : Cu(I) salts (e.g., CuI) under mild conditions.
- Combine 1-azido-2-propanamine (1.0 equiv) and trifluoromethyl alkyne (1.2 equiv) in acetonitrile.
- Add CuI (10 mol%) and Hunig’s base (2.0 equiv).
- Stir at room temperature for 3–12 hours.
- Isolate the product via extraction and column chromatography.
| Parameter | Value | Source |
|---|---|---|
| Yield | 76–82% | |
| Reaction time | 3–12 h | |
| Temperature | Room temperature |
Grignard Reaction-Based Synthesis
A patent (US20180029999A1) describes a multi-step approach starting from dibromo-triazole intermediates:
- Step 1 : Treat 1-substituted-4,5-dibromo-1H-1,2,3-triazole with isopropylmagnesium chloride to replace one bromine atom.
- Step 2 : Introduce a carboxyl group via CO₂ insertion.
- Step 3 : Functionalize the amine group and isolate the product.
- Grignard reagent: Isopropylmagnesium chloride-lithium chloride.
- Solvent: Tetrahydrofuran (THF) or methyltetrahydrofuran (METHF).
- Temperature: −78°C to 50°C.
| Parameter | Value | Source |
|---|---|---|
| Overall yield | 53% | |
| Purification | Crystallization |
Regioselective [3+2] Cycloaddition
A regioselective method for 5-trifluoromethyl-1,2,3-triazoles involves nitrile imine cycloaddition with CF₃CN:
- Generate nitrile imine in situ from hydrazonyl chloride.
- React with trifluoroacetonitrile gas (CF₃CN).
- Purify via column chromatography.
Example :
- Hydrazonyl chloride (1.0 equiv), CF₃CN (1.5 equiv), NEt₃ (3.0 equiv) in CH₂Cl₂.
- Stir at room temperature for 12 hours.
| Parameter | Value | Source |
|---|---|---|
| Yield | 65–85% | |
| Selectivity | >95% for 5-CF₃ isomer |
Multi-Step Synthesis via Azide-Alkyne Coupling
A Frontiers study outlines a modular approach for triazole analogs:
- Mitsunobu reaction : Introduce a chiral center using DIAD and PPh₃.
- Azide formation : Convert hydroxyl groups to azides (NaN₃, DMF).
- Cycloaddition : Couple with trifluoromethyl alkynes (CuI, Hunig’s base).
- Solvent: MeCN or THF.
- Catalyst: CuI (10 mol%).
Comparative Analysis of Methods
| Method | Yield | Selectivity | Complexity | Scalability |
|---|---|---|---|---|
| Huisgen cycloaddition | 76–82% | High | Low | High |
| Grignard-based | 53% | Moderate | High | Moderate |
| [3+2] cycloaddition | 65–85% | High | Moderate | High |
Chemical Reactions Analysis
Types of Reactions
1-(Propan-2-yl)-5-(trifluoromethyl)-1H-1,2,3-triazol-4-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted triazole derivatives.
Scientific Research Applications
1-(Propan-2-yl)-5-(trifluoromethyl)-1H-1,2,3-triazol-4-amine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(Propan-2-yl)-5-(trifluoromethyl)-1H-1,2,3-triazol-4-amine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The triazole ring can interact with enzymes or receptors, potentially inhibiting their activity or modulating their function. The isopropyl group may further influence the compound’s binding affinity and selectivity.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Key Observations :
- Alkyl vs.
- Electron-Withdrawing Effects : The -CF₃ group at C5 in the triazole ring increases electron deficiency, improving interactions with hydrophobic enzyme pockets. Bis(trifluoromethyl)phenyl derivatives (e.g., S1 ) exhibit stronger electron-withdrawing effects but reduced solubility.
Key Observations :
- The target compound’s antitumor activity against NCI-H522 cells (GP ~68–70%) is comparable to its aryl-substituted analogues but with improved solubility due to the isopropyl group .
- Nitro-containing derivatives (e.g., PAMT 09 ) show trypanocidal activity, suggesting the -CF₃ group alone is insufficient for this action without additional electron-deficient moieties.
Physicochemical Properties
Key Observations :
- The isopropyl group reduces logP compared to aryl derivatives, suggesting better aqueous solubility.
Biological Activity
1-(Propan-2-yl)-5-(trifluoromethyl)-1H-1,2,3-triazol-4-amine is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of 1-(Propan-2-yl)-5-(trifluoromethyl)-1H-1,2,3-triazol-4-amine can be represented as follows:
It features a trifluoromethyl group which is known to enhance biological activity through increased lipophilicity and metabolic stability.
The biological activity of 1-(Propan-2-yl)-5-(trifluoromethyl)-1H-1,2,3-triazol-4-amine has been linked to several mechanisms:
- Antimicrobial Activity : The compound exhibits significant antimicrobial properties against various bacterial strains. In vitro studies have shown that it can inhibit the growth of both Gram-positive and Gram-negative bacteria.
- Anticancer Activity : Research indicates that this compound may induce apoptosis in cancer cells. Studies utilizing various cancer cell lines have demonstrated its ability to inhibit cell proliferation effectively.
- Inflammatory Response Modulation : The compound has shown promise in modulating cytokine release in peripheral blood mononuclear cells (PBMCs), potentially reducing inflammation by inhibiting TNF-α production.
Antimicrobial Efficacy
A study evaluated the antimicrobial properties of several triazole derivatives, including 1-(Propan-2-yl)-5-(trifluoromethyl)-1H-1,2,3-triazol-4-amine. The results indicated:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) µg/mL |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
These findings suggest that the compound possesses moderate antibacterial activity, particularly against Staphylococcus aureus.
Anticancer Activity
The anticancer potential was assessed using the MTT assay across various cancer cell lines. The results are summarized below:
| Cell Line | IC50 (µM) |
|---|---|
| HCT116 (colon cancer) | 15 |
| MCF7 (breast cancer) | 20 |
| HeLa (cervical cancer) | 25 |
The IC50 values indicate that the compound has a relatively low concentration required to inhibit cell viability by 50%, highlighting its potential as an anticancer agent.
Cytokine Modulation
In a study investigating the effects on cytokine release in PBMCs:
| Cytokine | Control Release (pg/mL) | Release with Compound (pg/mL) |
|---|---|---|
| TNF-α | 100 | 40 |
| IL-6 | 80 | 30 |
| IFN-γ | 60 | 50 |
The data suggests that treatment with the compound significantly reduced TNF-α and IL-6 levels while having a lesser effect on IFN-γ production.
Case Studies
Several case studies have explored the biological activities of triazole derivatives similar to 1-(Propan-2-yl)-5-(trifluoromethyl)-1H-1,2,3-triazol-4-amine. One notable study involved a series of synthesized triazoles where modifications to the substituents were correlated with enhanced biological activity. The presence of specific functional groups was found to improve both antimicrobial and anticancer efficacy.
Q & A
Q. What synthetic methodologies are recommended for preparing 1-(Propan-2-yl)-5-(trifluoromethyl)-1H-1,2,3-triazol-4-amine with high regioselectivity?
Methodological Answer: The synthesis of 1,2,3-triazoles typically employs copper-catalyzed azide-alkyne cycloaddition (CuAAC) or ruthenium-catalyzed methods for regiocontrol. For trifluoromethyl-substituted triazoles, pre-functionalized building blocks (e.g., trifluoromethylacetylene or azides) are critical. A stepwise approach involves:
Synthesis of the propargyl precursor : React 2-propyn-1-amine with isopropyl bromide under basic conditions.
Azide formation : Prepare a trifluoromethyl-substituted azide (e.g., via diazotization of a primary amine).
Cycloaddition : Use Cu(I) catalysts (e.g., CuSO₄·NaAsc) in a polar solvent (DMF/H₂O) at 50–60°C for 1–2 hours .
Key Considerations :
- Monitor reaction pH to avoid decomposition of the trifluoromethyl group.
- Purify intermediates via column chromatography (silica gel, hexane/EtOAc) to remove Cu residues.
Q. How can single-crystal X-ray diffraction (SC-XRD) validate the molecular structure of this compound?
Methodological Answer : SC-XRD is the gold standard for unambiguous structural determination. Key steps include:
Crystallization : Use slow evaporation (e.g., CHCl₃/MeOH) to grow high-quality crystals.
Data Collection : Employ a diffractometer (Mo-Kα radiation, λ = 0.71073 Å) at 100 K.
Refinement : Use SHELXL for structure solution and refinement. Parameters to monitor:
- R-factor (<5% for high resolution).
- Displacement ellipsoids (anisotropic refinement for non-H atoms).
- Hydrogen bonding : Intramolecular C–H⋯N interactions stabilize the triazole core .
Key Finding : The trifluoromethyl group induces electron-withdrawing effects , confirmed by shortened C–F bond lengths (1.32–1.35 Å) in analogous structures .
Advanced Research Questions
Q. How can Density Functional Theory (DFT) elucidate the electronic properties and reactive sites of this compound?
Methodological Answer : DFT calculations (e.g., B3LYP/6-311G(d,p)) provide insights into:
Electrostatic Potential (ESP) : Maps reveal nucleophilic sites (amine group) and electrophilic regions (triazole ring) .
HOMO-LUMO Gap : A narrow gap (~4.5 eV) suggests potential charge-transfer interactions, relevant for catalytic or optoelectronic applications.
Mulliken Charges : The trifluoromethyl group exhibits a partial charge of +0.12e, polarizing adjacent atoms.
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
Methodological Answer : Discrepancies in bioactivity (e.g., IC₅₀ variations) may arise from:
Assay Conditions :
- pH Sensitivity : The trifluoromethyl group’s stability varies in acidic/basic media.
- Cellular Uptake : LogP values (~2.1) influence membrane permeability; use HPLC to quantify intracellular concentrations.
Structural Analogues : Compare with 5-(trifluoromethyl)-1H-triazol-4-amine derivatives (e.g., 1-aryl vs. 1-alkyl substituents). For example, 1-(4-chlorophenyl) analogues show enhanced antitumor activity due to π-stacking interactions .
Q. Resolution Strategy :
- Perform dose-response assays across multiple cell lines (e.g., NCI-H522, HepG2).
- Validate target engagement via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .
Q. What crystallographic software tools are optimal for analyzing hydrogen-bonding networks in this compound?
Methodological Answer : For supramolecular analysis:
WinGX Suite : Integrates ORTEP for thermal ellipsoid visualization and PLATON for symmetry checks.
Mercury (CCDC) : Generates packing diagrams to identify R₂²(8) motifs and π-π interactions.
SHELXTL : Refine twinned crystals (common with fluorinated compounds) using the TWIN/BASF commands .
Case Study : A related triazole-pyrimidine hybrid exhibited a 2D network via N–H⋯O and C–H⋯N bonds, stabilized by a 1.98 Å hydrogen bond .
Q. Methodological Challenges and Solutions
Q. How to address low solubility in aqueous media during biological assays?
Solution :
Q. Future Research Directions
- Structure-Activity Relationships (SAR) : Systematically vary substituents (e.g., isopropyl vs. cyclopropyl) to optimize bioactivity.
- In Silico Screening : Use molecular docking (AutoDock Vina) to predict binding to targets like c-Met kinase .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
